2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
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Overview
Description
2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a quinazoline core, which is known for its biological activity, and a morpholine ring, which enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activity .
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has focused on its potential as an anticancer agent, antimicrobial agent, and its role in drug design and development.
Industry: The compound’s stability and reactivity make it useful in the synthesis of dyes, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in diseases like cancer or bacterial infections .
Comparison with Similar Compounds
Similar Compounds
Morpholin-4-yl-acetic acid: Another morpholine derivative with different biological activities.
3-(N-morpholino)propanesulfonic acid (MOPS): A buffering agent with a similar morpholine ring structure.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: A compound with a different core structure but similar functional groups .
Uniqueness
2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is unique due to its combination of a quinazoline core and a morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-morpholin-4-yl-4-oxo-3H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-11-9-2-1-8(12(18)19)7-10(9)14-13(15-11)16-3-5-20-6-4-16/h1-2,7H,3-6H2,(H,18,19)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTDVZXKPSITCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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